![molecular formula C33H30N2O5 B13385992 FMOC-phenylalanyl-phenylalanine](/img/structure/B13385992.png)
FMOC-phenylalanyl-phenylalanine
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Overview
Description
FMOC-phenylalanyl-phenylalanine is a compound that belongs to the class of FMOC-protected amino acids. FMOC stands for fluorenylmethyloxycarbonyl, a protective group used in peptide synthesis to prevent unwanted reactions. This compound is particularly interesting due to its ability to form hydrogels, which have various applications in biomedical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
FMOC-phenylalanyl-phenylalanine can be synthesized using a variety of methods. One common approach involves the activation of FMOC-phenylalanine in dimethyl sulfoxide (DMSO) using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHSS (N-hydroxysulfosuccinimide). The activated FMOC-phenylalanine is then reacted with phenylalanine in an aqueous solution to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. These methods typically use automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
FMOC-phenylalanyl-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the side chains of the phenylalanine residues.
Reduction: This reaction is less common but can be used to reduce any oxidized side chains back to their original state.
Substitution: This reaction involves replacing one functional group with another, often used to introduce new functionalities into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various alkylating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
FMOC-phenylalanyl-phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which FMOC-phenylalanyl-phenylalanine exerts its effects is primarily through its ability to form hydrogels. These hydrogels can encapsulate various molecules, including drugs and proteins, and release them in a controlled manner. The molecular targets and pathways involved in this process include interactions with cell membranes and the extracellular matrix, which facilitate the uptake and release of encapsulated molecules .
Comparison with Similar Compounds
FMOC-phenylalanyl-phenylalanine is unique compared to other FMOC-protected amino acids due to its ability to form stable hydrogels. Similar compounds include:
FMOC-phenylalanine: Known for its antimicrobial properties and ability to form hydrogels.
FMOC-tyrosine: Also forms hydrogels but has different mechanical properties and applications.
FMOC-tryptophan: Less commonly used but can form hydrogels with unique fluorescence properties.
These compounds share similar structural features but differ in their specific applications and properties, making this compound a versatile and valuable compound in various fields of research .
Biological Activity
FMOC-phenylalanyl-phenylalanine (Fmoc-F) is a dipeptide derivative characterized by the fluorenylmethyloxycarbonyl (FMOC) protecting group attached to phenylalanine. This compound has garnered attention for its significant biological activities, particularly in antimicrobial applications, hydrogel formation, and potential therapeutic uses. This article reviews the biological activity of Fmoc-F, focusing on its antibacterial properties, mechanisms of action, and applications in biomedical fields.
Antibacterial Activity
Fmoc-F exhibits notable antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that Fmoc-F can effectively reduce bacterial loads both in vitro and in vivo, particularly in skin wound infections in murine models. The mechanisms underlying its antibacterial effects include:
- Membrane Disruption : Fmoc-F disrupts bacterial membranes, leading to cell lysis.
- Oxidative and Osmotic Stress : At higher concentrations, it induces oxidative stress and alters membrane integrity, resulting in bacterial death.
- Surfactant Properties : Fmoc-F demonstrates surfactant-like characteristics with a critical micelle concentration (CMC) nearly equivalent to its minimum bactericidal concentration (MBC) .
Table 1: Antibacterial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 mM | Membrane disruption and oxidative stress |
Staphylococcus aureus | 0.5 mM | Membrane disruption |
Bacillus subtilis | 1.2 mM | Membrane disruption |
Hydrogel Formation
Fmoc-F is known for its ability to form hydrogels, which are three-dimensional networks that can encapsulate large amounts of water. The self-assembly into hydrogels is influenced by several factors:
- Covalent Linkage : The FMOC group protects the amino group during synthesis and facilitates self-assembly.
- Environmental Conditions : pH, buffer ions, and temperature play crucial roles in hydrogel formation.
- Non-Covalent Interactions : Hydrophobic interactions significantly contribute to the stability of the hydrogel structure .
Table 2: Properties of this compound Hydrogels
Property | Description |
---|---|
Gelation Temperature | Varies with concentration and pH |
Water Retention Capacity | High; suitable for drug delivery |
Biocompatibility | Compatible with biological tissues |
Mechanistic Insights
Recent research has elucidated the mechanisms through which Fmoc-F exerts its biological effects:
- Reduction of Extracellular Matrix Components : Fmoc-F treatment significantly decreases protein, polysaccharide, and nucleic acid content in bacterial biofilms, compromising their structural integrity. This leads to mechanically unstable biofilms that are more susceptible to external forces .
- Interaction with Cellular Processes : Fmoc-F alters glutathione levels within bacterial cells, affecting their metabolic processes and enhancing susceptibility to oxidative damage .
Case Studies
Several studies highlight the effectiveness of Fmoc-F in clinical and experimental settings:
- A study demonstrated that Fmoc-F significantly reduced bacterial load in infected wounds in mice, showcasing its potential as a therapeutic agent for treating infections caused by resistant bacteria .
- Another investigation focused on the self-assembly properties of Fmoc-F, revealing its potential applications in drug delivery systems due to its ability to form stable hydrogels that can encapsulate therapeutic agents .
Properties
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPTXQVSHOISSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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